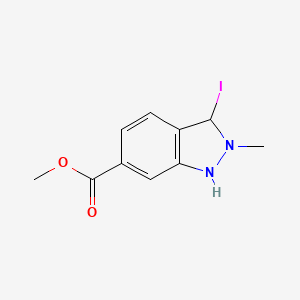
Disodium 5-methylisophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 5-methylisophthalate is a chemical compound with the molecular formula C9H6Na2O4. It is a disodium salt of 5-methylisophthalic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Disodium 5-methylisophthalate can be synthesized through the neutralization of 5-methylisophthalic acid with sodium hydroxide. The reaction typically involves dissolving 5-methylisophthalic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain the disodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems for pH control and evaporation enhances the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Disodium 5-methylisophthalate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methylisophthalic acid.
Reduction: Reduction reactions can convert it back to its corresponding alcohol derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the sodium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace sodium ions under controlled conditions.
Major Products Formed:
Oxidation: 5-methylisophthalic acid.
Reduction: 5-methylbenzyl alcohol.
Substitution: Metal salts of 5-methylisophthalate.
Wissenschaftliche Forschungsanwendungen
Disodium 5-methylisophthalate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of disodium 5-methylisophthalate involves its ability to form stable complexes with metal ions. This property is utilized in various applications, such as catalysis and drug delivery. The molecular targets include metal ions, which are coordinated by the carboxylate groups of the compound. The pathways involved include the formation of coordination bonds between the metal ions and the carboxylate groups .
Vergleich Mit ähnlichen Verbindungen
Disodium isophthalate: Similar in structure but lacks the methyl group.
Disodium terephthalate: Similar in structure but has a different arrangement of carboxylate groups.
Uniqueness: Disodium 5-methylisophthalate is unique due to the presence of the methyl group, which imparts different chemical properties compared to its analogs. This methyl group can influence the reactivity and stability of the compound, making it suitable for specific applications where other similar compounds may not be as effective .
Eigenschaften
Molekularformel |
C9H6Na2O4 |
|---|---|
Molekulargewicht |
224.12 g/mol |
IUPAC-Name |
disodium;5-methylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C9H8O4.2Na/c1-5-2-6(8(10)11)4-7(3-5)9(12)13;;/h2-4H,1H3,(H,10,11)(H,12,13);;/q;2*+1/p-2 |
InChI-Schlüssel |
PYOMABPBBGNPCT-UHFFFAOYSA-L |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



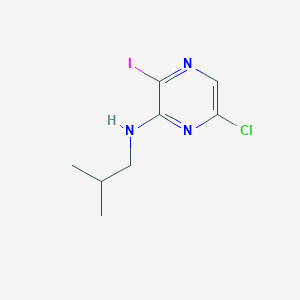

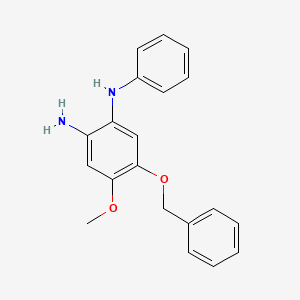

![N,N-Diethyl-3-[5-mercapto-4-(1,1,3,3-tetramethyl-butyl)-4H-[1,2,4]triazol-3-yl]-benzenesulfonamide](/img/structure/B13088815.png)
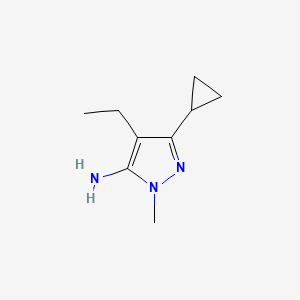
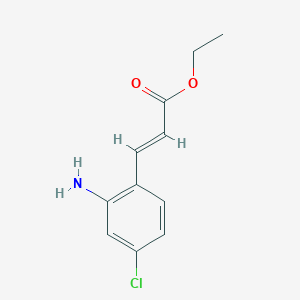

![4-[3-(2,4-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13088838.png)
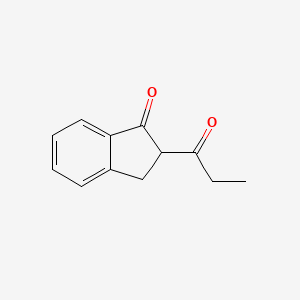
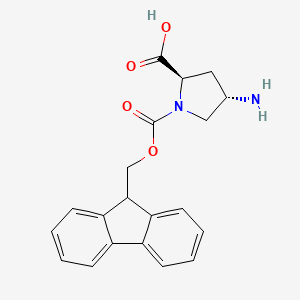
![(1,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-4-yl)methanol](/img/structure/B13088867.png)
